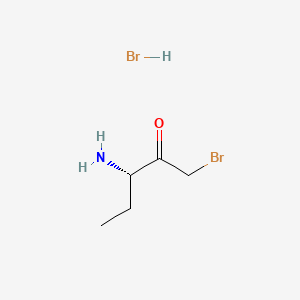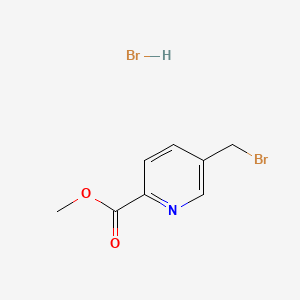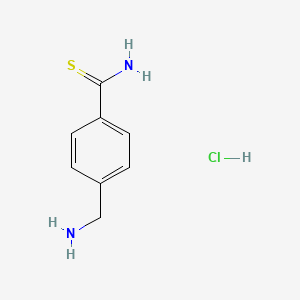
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride (NPPDA), also known as 3-amino-1-phthalazin-1-ium chloride, is an organic compound that has been used in a variety of scientific research applications. It is a member of the phthalazine family, which is composed of nitrogen-containing heterocyclic compounds. NPPDA is a white, odorless solid that is soluble in water and other polar solvents. It is widely used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
NPPDA has a wide range of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of new drugs. In addition, it has been used in the study of enzyme kinetics and protein-ligand interactions. It has also been used in the study of cell signaling pathways and the development of new therapeutic agents.
Mécanisme D'action
NPPDA acts as an inhibitor of enzymes, such as phosphatases and kinases. It binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzymatic activity can be used to study the mechanism of action of enzymes, as well as to study the effects of drugs on enzyme activity.
Biochemical and Physiological Effects
NPPDA has a variety of biochemical and physiological effects. It has been used to study the effects of drugs on enzyme activity, as well as to study the effects of drugs on cell signaling pathways. In addition, it has been used to study the effects of drugs on the expression of genes and proteins. It has also been used to study the effects of drugs on the metabolism of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
NPPDA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also relatively stable and has a low toxicity. One of the main limitations of NPPDA is that it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
NPPDA has a wide range of potential future applications. It could be used to study the effects of drugs on enzyme activity and cell signaling pathways, as well as to study the effects of drugs on gene expression and protein synthesis. It could also be used to study the effects of drugs on the metabolism of cells and tissues. In addition, it could be used to develop new therapeutic agents and to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer.
Méthodes De Synthèse
NPPDA can be synthesized from a variety of starting materials. The most common method is the reaction of phthalic anhydride with ammonia. This reaction produces the anhydride, which is then treated with hydrochloric acid to form NPPDA. Other methods include the reaction of phthalic anhydride with primary amines, such as ethylamine, or the reaction of phthalic anhydride with secondary amines, such as dimethylamine.
Propriétés
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11;;/h1-2,4-5,8H,3,6-7,12H2,(H,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENQCJQXRBDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)




![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)

